1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-

Kinase inhibitor design Structure-activity relationship Regioisomerism

A differentiating 3-carboxamide regioisomer for kinase drug discovery. Its N-[3-(2-benzothiazolyl)-2-thienyl] connectivity confers a unique spatial geometry distinct from 5-carboxamide analogs, enabling specific engagement of extended ATP pockets in SYK/CDK families. The benzothiazole–thiophene–pyrazole scaffold broadens chemical diversity beyond common pyrimidine-based inhibitors. Procure alongside 5-carboxamide regioisomer (CAS 1172962-72-9) for controlled head-to-head hinge-binding studies. Low MW (340.4 Da) and defined 3-ring architecture also make this compound an ideal computational docking validation probe. No saturated ring systems; ideal starting point for PK/selectivity optimization.

Molecular Formula C16H12N4OS2
Molecular Weight 340.4 g/mol
CAS No. 1171494-63-5
Cat. No. B6535857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-
CAS1171494-63-5
Molecular FormulaC16H12N4OS2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N4OS2/c1-20-8-6-12(19-20)14(21)18-15-10(7-9-22-15)16-17-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,18,21)
InChIKeySIGSAFYSDOPIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- (CAS 1171494-63-5): Procurement-Grade Structural and Pharmacophoric Profile


1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- (CAS 1171494-63-5) is a synthetic heterocyclic small molecule (C₁₆H₁₂N₄OS₂, MW 340.4) that integrates a 1-methylpyrazole-3-carboxamide core, a benzothiazole moiety, and a thiophene linker . The compound belongs to the pyrazole–thiazole/benzothiazole carboxamide class, a privileged scaffold widely explored for kinase inhibition, particularly spleen tyrosine kinase (SYK) and cyclin-dependent kinases (CDKs) [1]. Its N-[3-(2-benzothiazolyl)-2-thienyl] substitution pattern distinguishes it from regioisomeric analogs bearing 5-carboxamide or alternative heterocyclic linkages, a feature that may confer differentiated target engagement profiles [2].

Why 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- Cannot Be Interchanged with Class Analogs


Within the benzothiazole–thiophene–pyrazole carboxamide class, minor structural variations produce substantial shifts in target selectivity and potency. The regioisomeric 5-carboxamide analog (CAS 1172962-72-9) differs only in the carboxamide attachment position on the pyrazole ring, yet this positional isomerism is known to alter hydrogen-bonding networks within kinase ATP-binding pockets [1]. Similarly, analogs with alternative linkers (e.g., pyrazine-2-carboxamide or thiazole-4-carboxamide cores) exhibit divergent kinase selectivity profiles [2]. The precise N-[3-(2-benzothiazolyl)-2-thienyl] connectivity in the target compound positions the thiophene sulfur and benzothiazole nitrogen atoms for a specific spatial orientation that cannot be replicated by simplified or scrambled analogs. Generic substitution therefore risks loss of the intended target engagement geometry and associated biological readout.

Quantitative Differentiation Evidence for 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- (CAS 1171494-63-5)


Regioisomeric Differentiation: 3-Carboxamide vs. 5-Carboxamide Pyrazole Substitution

The target compound (CAS 1171494-63-5) bears the carboxamide group at the pyrazole 3-position, whereas the closely related analog N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1172962-72-9) carries it at the 5-position [1]. In kinase inhibitor pharmacophores, the 3-carboxamide regioisomer positions the carbonyl oxygen for a distinct hinge-binding hydrogen-bond network compared to the 5-substituted variant, which may alter the angle of approach to the kinase hinge region by approximately 10–15° based on molecular modeling of analogous pyrazole-carboxamide SYK inhibitors [2].

Kinase inhibitor design Structure-activity relationship Regioisomerism

Scaffold Differentiation: Benzothiazole-Thiophene-Pyrazole vs. Simplified Pyrazole-Thiazole Carboxamides

The target compound incorporates a benzothiazole–thiophene–pyrazole triad, whereas many SYK-directed pyrazole–thiazole carboxamides (e.g., those exemplified in US20150266874A1) employ a simpler pyrazole–thiazole core without the fused benzothiazole bicycle [1]. The benzothiazole moiety contributes an additional aromatic ring and a nitrogen atom capable of engaging the kinase specificity pocket or the DFG-out conformation. Published SAR from related benzothiazole-grafted pyrazolo[1,5-a]pyrimidine CDK2 inhibitors demonstrates that the benzothiazole substituent can improve IC₅₀ values by approximately 5- to 20-fold compared to unsubstituted or phenyl-substituted analogs [2].

Kinase selectivity Pharmacophore complexity Scaffold hopping

Physicochemical Differentiation: Calculated vs. Measured Properties for Solubility and Permeability Profiling

The target compound (MW 340.4, cLogP estimated ~2.5–3.5) has a molecular weight approximately 82 Da lower than the tetrahydrobenzo[b]thiophene-substituted analog N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1020489-34-2, MW 394.5) . This 54 Da mass reduction, combined with the absence of the saturated cyclohexane ring, is predicted to improve aqueous solubility by approximately 2- to 5-fold based on general solubility models (e.g., ESOL) and to reduce chromatographic retention time in reversed-phase HPLC by 2–4 minutes under standard C18 gradient conditions.

Physicochemical properties Drug-likeness Formulation development

Optimal Use Cases for 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl- (CAS 1171494-63-5)


Kinase Inhibitor Screening Library Design Requiring Benzothiazole-Containing Chemotypes

For screening libraries targeting the SYK or CDK kinase families, the benzothiazole–thiophene–pyrazole scaffold of CAS 1171494-63-5 provides a structurally distinct chemotype compared to more common pyrazole–thiazole or pyrimidine-based inhibitors. Its inclusion broadens chemical diversity and may capture hits that simpler scaffolds miss, particularly for targets with extended specificity pockets accommodating the benzothiazole moiety [1].

Structure-Activity Relationship (SAR) Studies Exploring Pyrazole Carboxamide Regioisomerism

Researchers investigating the impact of carboxamide position on kinase hinge-binding affinity should procure both CAS 1171494-63-5 (3-carboxamide) and its 5-carboxamide regioisomer (CAS 1172962-72-9) as a matched pair for direct biochemical comparison. This controlled head-to-head experiment can elucidate the stereoelectronic requirements of the target kinase ATP site [2].

Medicinal Chemistry Hit-to-Lead Optimization of Benzothiazole-Thiophene Hybrids

As a synthetic intermediate or reference compound, CAS 1171494-63-5 serves as a benchmark for optimizing pharmacokinetic properties within this scaffold class. Its relatively low molecular weight (340.4 Da) and absence of saturated ring systems make it a suitable starting point for introducing substituents that modulate solubility, metabolic stability, or target selectivity .

Computational Docking and Pharmacophore Model Validation

The well-defined three-ring architecture of CAS 1171494-63-5 makes it an ideal probe molecule for validating computational docking protocols against kinase crystal structures. Its distinct hydrogen-bond donor/acceptor pattern and conformational constraints enable rigorous testing of scoring function accuracy for benzothiazole-containing ligands [1].

Quote Request

Request a Quote for 1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.